molecular formula C17H16ClN5O2 B2529733 6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872839-01-5

6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2529733
CAS RN: 872839-01-5
M. Wt: 357.8
InChI Key: JMVCAAVXAIHFEL-UHFFFAOYSA-N
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Description

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Synthesis Analysis

The synthesis of imidazole has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product .


Molecular Structure Analysis

Imidazole core scaffold contains three carbon atoms, and two nitrogen with electronic-rich characteristics that are responsible for readily binding with a variety of enzymes, proteins, and receptors compared to the other heterocyclic rings .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including the compound , have been found to exhibit significant antimicrobial activity . For instance, compounds 2d and 2a were highly active against S.aureus and K.pneumoniae, showing more effectiveness than ciprofloxacin .

Antifungal Activity

Imidazole derivatives also show potent antifungal activity. Compound 1c was found to be significantly more effective than clotrimazole in C.albicans .

Larvicidal Activity

These compounds have been evaluated for their larvicidal activities. The activity of compound 1a was more effective in the Culex quinquefasciatus than permethrin .

Molecular Docking Studies

Molecular docking studies of compound 2d showed a higher binding affinity for the 1BDD protein than ciprofloxacin. Similarly, compound 1c had a higher binding affinity than clotrimazole, with greater frontier molecular orbital energy and reactivity properties .

Synthesis of Biologically Active Molecules

Imidazoles play a pivotal role in the synthesis of biologically active molecules . They are used in the synthesis of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties .

6. Use in Green Chemistry and Organometallic Catalysis Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .

Role in Agriculture

Imidazole derivatives also act as selective plant growth regulators, fungicides, and herbicides .

Industrial Applications

Imidazole and its derivatives find applications in synthetic chemistry and industry . They are used in a variety of applications in pharmaceuticals, natural products, endogenous chemicals, and polymers .

Mechanism of Action

Imidazole-based compounds have a wide variety of biological activities including anti-cancer, anti-microbial, anti-inflammatory and their potential mechanisms including topoisomerase IIR catalytic inhibition, focal adhesion kinase (FAK) inhibition, c-MYC G-quadruplex DNA stabilization, and aurora kinase inhibition .

Future Directions

The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

properties

IUPAC Name

6-(4-chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-3-8-23-15(24)13-14(20(2)17(23)25)19-16-21(9-10-22(13)16)12-6-4-11(18)5-7-12/h3-7H,1,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVCAAVXAIHFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Chlorophenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione

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